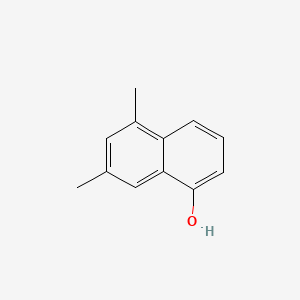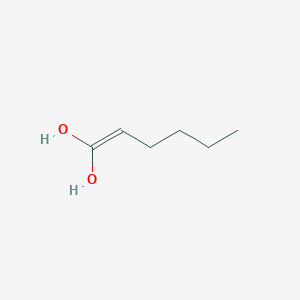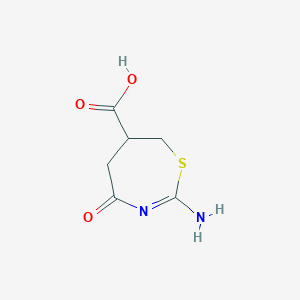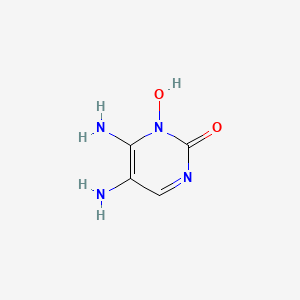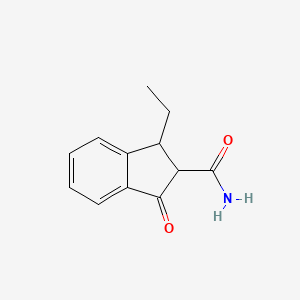![molecular formula C9H15Br B14682742 Bicyclo[6.1.0]nonane, 9-bromo- CAS No. 36616-95-2](/img/structure/B14682742.png)
Bicyclo[6.1.0]nonane, 9-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[6.1.0]nonane, 9-bromo- is an organic compound with a unique bicyclic structure. This compound is characterized by a nonane ring system with a bromine atom attached at the 9th position. The presence of the bromine atom introduces significant reactivity, making this compound valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonane, 9-bromo- typically involves the bromination of bicyclo[6.1.0]nonane. This can be achieved through the use of bromine (Br2) in the presence of a catalyst or under specific reaction conditions that facilitate the addition of the bromine atom to the nonane ring. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of Bicyclo[6.1.0]nonane, 9-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent production quality.
化学反応の分析
Types of Reactions
Bicyclo[6.1.0]nonane, 9-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify the existing structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[6.1.0]nonane derivatives.
Reduction Reactions: The major product is bicyclo[6.1.0]nonane.
Oxidation Reactions: Products include oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
科学的研究の応用
Bicyclo[6.1.0]nonane, 9-bromo- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of Bicyclo[6.1.0]nonane, 9-bromo- involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various chemical reactions, acting as a leaving group in substitution reactions or as a site for reduction or oxidation. The molecular targets and pathways involved depend on the specific reaction and application, with the compound often serving as an intermediate or precursor in the synthesis of more complex molecules.
類似化合物との比較
Similar Compounds
Bicyclo[6.1.0]nonane, 9,9-dibromo-:
Bicyclo[6.1.0]nonane: The parent compound without any bromine atoms, used as a reference for studying the effects of bromination.
Bicyclo[6.1.0]nonyne carboxylic acid: An oxidized analogue with a carboxylic acid functional group, used in the production of stable derivatives.
Uniqueness
Bicyclo[6.1.0]nonane, 9-bromo- is unique due to its specific bromination at the 9th position, which imparts distinct reactivity and properties compared to its analogues. This uniqueness makes it valuable in various chemical reactions and applications, particularly in organic synthesis and material science.
特性
CAS番号 |
36616-95-2 |
|---|---|
分子式 |
C9H15Br |
分子量 |
203.12 g/mol |
IUPAC名 |
9-bromobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H15Br/c10-9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2 |
InChIキー |
DQKFZMWCSVGJNC-UHFFFAOYSA-N |
正規SMILES |
C1CCCC2C(C2Br)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


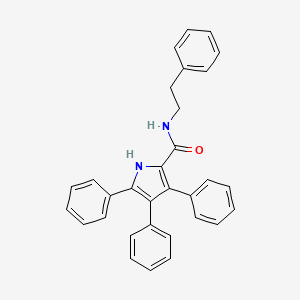

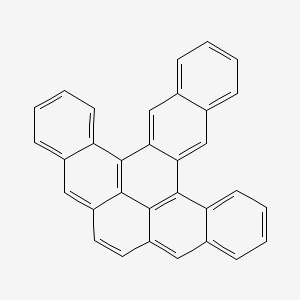
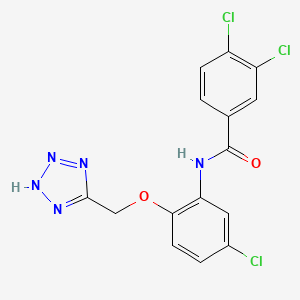

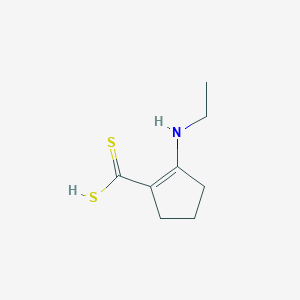
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
